molecular formula C36H66P2Pd B1270768 Bis(tricyclohexylphosphine)palladium(0) CAS No. 33309-88-5

Bis(tricyclohexylphosphine)palladium(0)

Cat. No. B1270768
CAS RN: 33309-88-5
M. Wt: 667.3 g/mol
InChI Key: JGBZTJWQMWZVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bis(tricyclohexylphosphine)palladium(II) dichloride involves reacting sodium tetrachloropalladate(II) with tricyclohexylphosphine in ethanol. This process is characterized by its simplicity, environmental friendliness, and low equipment requirements, yielding the product with high purity (99.6%) under optimized conditions including a molar ratio of tricyclohexylphosphine to Na2PdCl4 greater than 2.4 and a reaction temperature of 70°C (Wang Zhaowe, 2014).

Molecular Structure Analysis

The molecular structure of bis(tricyclohexylphosphine)palladium(II) dichloride has been determined through elemental analysis, infrared spectra, and 31P nuclear magnetic resonance. These techniques confirm the expected chemical composition and structure, showcasing the complex's high purity and verifying its successful synthesis under the aforementioned conditions.

Chemical Reactions and Properties

Bis(tricyclohexylphosphine)palladium(0) complexes have demonstrated exceptional performance as catalysts in various chemical transformations. For example, they exhibit excellent activity in Suzuki-Miyaura cross-coupling reactions, enabling the quantitative coupling of a wide variety of functionalized and heterocyclic aryl and benzyl bromides. The complexes are characterized by their high functional group tolerance and the ability to facilitate reactions under mild conditions, thus broadening their applicability in organic synthesis (Jeanne L. Bolliger, C. Frech, 2010).

Physical Properties Analysis

While specific details on the physical properties of bis(tricyclohexylphosphine)palladium(0) are not highlighted in the provided literature, palladium complexes with bulky phosphine ligands typically exhibit unique solubility and stability characteristics that are crucial for their catalytic activity and recyclability. The bulky tricyclohexylphosphine ligands in the complex likely contribute to its solubility in organic solvents and its stability under reaction conditions, making it an effective catalyst for organic transformations.

Chemical Properties Analysis

The chemical properties of bis(tricyclohexylphosphine)palladium(0) complexes, including their reactivity, selectivity, and stability, are influenced by the ligand environment around the palladium center. These complexes are known for their ability to catalyze C-C bond-forming reactions with high efficiency and selectivity, attributable to the electronic and steric effects imposed by the tricyclohexylphosphine ligands. The ligands not only stabilize the palladium center but also modulate its reactivity towards various substrates, thereby enhancing the scope and applicability of palladium-catalyzed reactions.

For more insights on bis(tricyclohexylphosphine)palladium(0) and related research, the following references provide detailed information on its synthesis, structure, and catalytic applications in organic synthesis. These studies highlight the complex's significance in modern synthetic chemistry and its potential for facilitating diverse chemical transformations.

Scientific Research Applications

Catalysis in Organic Synthesis

  • Bis(tricyclohexylphosphine)palladium(II) dichloride has been synthesized and shown to be effective in catalyzing Suzuki coupling reactions, particularly with electron-rich aryl chlorides (Subhas et al., 2010).
  • A study demonstrated the use of bis(tricyclohexylphosphine)palladium(II) in Mizoroki–Heck reactions under mild conditions, highlighting the importance of ligand composition on the catalyst's activity (Oberholzer & Frech, 2013).

Synthesis and Characterization

  • Research has been conducted on the synthesis and structural characterization of bis(tricyclohexylphosphine)palladium(II) dichloride, providing insights into its chemical composition and structure (Wang Zhaowe, 2014).

Reactivity and Stability Studies

  • Studies have explored the stability and reactivity of cationic palladium(II) bis(tricyclohexylphosphine) hydrides, revealing insights into their behavior and structural characteristics (Leoni et al., 1991).

Safety and Hazards

Bis(tricyclohexylphosphine)palladium(0) is classified as a non-combustible solid . It can cause skin irritation and serious eye irritation . Inhalation may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be handled only in a well-ventilated area .

properties

IUPAC Name

palladium;tricyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBZTJWQMWZVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370360
Record name Bis(tricyclohexylphosphine)Palladium(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33309-88-5
Record name Bis(tricyclohexylphosphine)Palladium(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tricyclohexylphosphine) palladium(0)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(tricyclohexylphosphine)palladium(0)
Reactant of Route 2
Bis(tricyclohexylphosphine)palladium(0)
Reactant of Route 3
Bis(tricyclohexylphosphine)palladium(0)
Reactant of Route 4
Reactant of Route 4
Bis(tricyclohexylphosphine)palladium(0)
Reactant of Route 5
Bis(tricyclohexylphosphine)palladium(0)
Reactant of Route 6
Bis(tricyclohexylphosphine)palladium(0)

Q & A

Q1: What catalytic properties of Bis(tricyclohexylphosphine)palladium(0) are highlighted in the research, and how do these relate to its structure?

A1: The research primarily highlights the role of Bis(tricyclohexylphosphine)palladium(0) as a precursor for the generation of catalytically active palladium species. In one study [], Bis(tricyclohexylphosphine)palladium(0) is oxidatively grafted onto manganese dioxide (MnO2) surfaces. This grafting process leads to the formation of isolated palladium atoms stabilized on the MnO2 support. These isolated palladium atoms exhibit catalytic activity for the low-temperature oxidation of carbon monoxide (CO) []. The bulky tricyclohexylphosphine ligands in the precursor likely play a role in preventing the aggregation of palladium atoms during the grafting process, leading to the formation of highly dispersed and catalytically active sites.

Q2: Is there evidence of Bis(tricyclohexylphosphine)palladium(0) promoting water activation?

A2: One of the research papers mentions the use of Bis(tricyclohexylphosphine)palladium(0) in the presence of boron trifluoride []. While the abstract doesn't provide specific details, this suggests the potential for water activation. Boron trifluoride is known to activate water molecules, making them more susceptible to nucleophilic attack. It's possible that Bis(tricyclohexylphosphine)palladium(0) participates in this process, potentially by coordinating to the activated water molecule or acting as a Lewis acid itself. Further investigation into the full text of the research article is needed to confirm the exact role of Bis(tricyclohexylphosphine)palladium(0) in this context.

Q3: What analytical techniques were employed to characterize the palladium species derived from Bis(tricyclohexylphosphine)palladium(0)?

A3: The research employed a combination of in situ and ex situ spectroscopic techniques to characterize the palladium species on the MnO2 support. While the specific techniques are not explicitly mentioned, the phrase "in situ/operando" suggests the use of techniques like X-ray absorption spectroscopy (XAS) or infrared spectroscopy (IR) to monitor the catalyst structure and behavior during the CO oxidation reaction []. These techniques provide valuable information about the oxidation state, coordination environment, and potential interactions of the palladium species under reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.